![molecular formula C10H11N3O3 B1301099 1,3-二甲基-4-甲氧基吡唑并[3,4-b]吡啶-5-羧酸 CAS No. 439109-76-9](/img/structure/B1301099.png)

1,3-二甲基-4-甲氧基吡唑并[3,4-b]吡啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

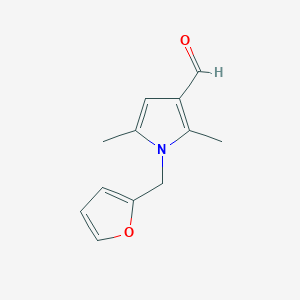

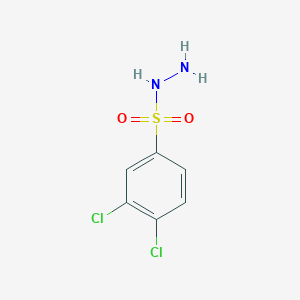

The compound 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid is a derivative of the pyrazolopyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential pharmacological properties, including their use as corticotropin-releasing factor type-1 (CRF1) antagonists, which could have implications in treating disorders such as depression and anxiety .

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds typically involves cyclization reactions. For instance, 1-Methyl-3-phenylpyrazolo[4,3-b]pyridines were synthesized through a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, derivatives of pyrazolo[3,4-d]pyrimidines were obtained by reacting 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines . These methods suggest that the synthesis of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid could also involve cyclization and condensation reactions with appropriate precursors and conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is often confirmed using spectroscopic methods such as 1H NMR and 13C NMR . The crystal and molecular structures of similar compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, have been described, indicating that these compounds crystallize in the monoclinic system and have specific cell constants and calculated densities . These details provide insights into the potential molecular structure of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid, which could be characterized similarly.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can vary. For example, 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine underwent oxidation to form various derivatives, including carboxylic acid, methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones . This suggests that 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid could also participate in various chemical reactions to form a range of derivatives, potentially with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of polar groups such as methoxy or hydroxy can significantly affect the activity of these compounds . The solubility, melting point, and stability of these compounds can be determined experimentally and are essential for understanding their behavior in biological systems and their potential as pharmaceutical agents.

科学研究应用

合成和结合亲和力研究

已合成1,3-二甲基-4-甲氧基吡唑并[3,4-b]吡啶-5-羧酸及其衍生物,并评估它们在腺苷受体(AR)上的结合亲和力,特别突出它们对A1受体亚型的高亲和力和选择性。这项研究为该化合物作为选择性抑制剂的潜力奠定了基础,明显改善了先前报道的吡唑并吡啶类化合物。通过开发3D QSAR模型,进一步理性化了这些化合物的结构-亲和力关系,表明它们在靶向A1腺苷受体方面的治疗潜力(Manetti et al., 2005)。

杂环化反应

该化合物已参与各种杂环化反应,导致新型吡唑吡啶衍生物的形成。这些反应包括与甲基肉桂酸酯和芳基甲基亚甲基丙二酸的环缩合,为多样杂环化合物的合成提供了见解。通过X射线分析的结构确定强调了1,3-二甲基-4-甲氧基吡唑并[3,4-b]吡啶-5-羧酸作为合成复杂杂环的前体的多功能性(Lipson et al., 2006)。

杂环化合物的一锅合成

在萘啉和异噁唑衍生物的一锅合成中展示了重要应用。这种高效方法展示了该化合物在合成取代衍生物中的作用,并通过理论计算研究了这些反应机制。这样的研究突出了它在简化合成复杂杂环化合物方面的实用性,为新治疗剂的开发提供了潜在途径(Guleli et al., 2019)。

新型多杂环环系统

探索1,3-二甲基-4-甲氧基吡唑并[3,4-b]吡啶-5-羧酸的反应性已导致新型多杂环环系统的构建。通过红外光谱和核磁共振技术表征的合成衍生物已评估其体外抗菌性能,展示了该化合物作为开发抗微生物剂支架的潜力(Abdel‐Latif等,2019年)。

荧光性能和合成

已研究吡唑吡啶衍生物的合成以及取代基对其光物理性能的影响。这项研究为荧光材料的设计提供了宝贵见解,以及结构修饰对其荧光性能的影响(Patil et al., 2011)。

属性

IUPAC Name |

4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-5-7-8(16-3)6(10(14)15)4-11-9(7)13(2)12-5/h4H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSLAFUKFLYMRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。